[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride
Overview
Description
[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2S and a molecular weight of 199.7 g/mol It is a cyclopropyl derivative with a methanesulfonylmethyl group attached to the cyclopropyl ring and a methanamine group, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopropyl ring and methanesulfonyl group.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonyl group.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropylmethanamine: A simpler analog without the methanesulfonyl group.
Methanesulfonyl chloride: A reagent used in the synthesis of sulfonyl-containing compounds.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl structures but different functional groups.
Uniqueness: [1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of both the cyclopropyl and methanesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(methylsulfonylmethyl)cyclopropyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGMWMZFFMGKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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